molecular formula C23H31N3O4S B2464350 N-cyclopentyl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878060-25-4

N-cyclopentyl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Katalognummer: B2464350
CAS-Nummer: 878060-25-4
Molekulargewicht: 445.58
InChI-Schlüssel: QJOIKZHPFQDBIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic organic compound featuring a central indole core substituted with a sulfonyl group at the 3-position. The indole is further functionalized with a 2-(4-methylpiperidin-1-yl)-2-oxoethyl moiety at the 1-position, while the acetamide group is linked to a cyclopentyl ring.

Eigenschaften

IUPAC Name

N-cyclopentyl-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S/c1-17-10-12-25(13-11-17)23(28)15-26-14-21(19-8-4-5-9-20(19)26)31(29,30)16-22(27)24-18-6-2-3-7-18/h4-5,8-9,14,17-18H,2-3,6-7,10-13,15-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOIKZHPFQDBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-cyclopentyl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS Number: 878060-25-4) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC23H31N3O2S
Molecular Weight445.6 g/mol
StructureChemical Structure

The biological activity of N-cyclopentyl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The compound is believed to modulate signaling pathways associated with cell proliferation, apoptosis, and inflammation.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group in the compound may interact with serine or cysteine residues in active sites of enzymes, inhibiting their function.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could protect cells from oxidative stress.

Anticancer Activity

Research has demonstrated that related compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar indole structures have shown IC50 values in the low micromolar range against HeLa and MCF-7 cancer cell lines . While specific data on N-cyclopentyl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is limited, the structural similarities suggest potential effectiveness.

Anti-inflammatory Effects

Studies on related indole derivatives indicate promising anti-inflammatory activities, particularly through inhibition of COX enzymes and modulation of cytokine release . The potential for N-cyclopentyl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide to exhibit similar effects warrants further investigation.

Case Studies

  • Indole Derivatives : A study evaluated various indole derivatives for their biological activities, revealing that certain compounds exhibited selective antibacterial activity against Gram-negative bacteria and notable anti-inflammatory effects through COX inhibition .
  • Synthesis and Evaluation : In a synthesis study, multiple derivatives were created, and their biological activities were assessed. One derivative showed an IC50 value of 0.52 μM against HeLa cells, indicating the potential for N-cyclopentyl derivatives to be developed into potent anticancer agents .

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds similar to N-cyclopentyl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide exhibit a range of biological activities:

  • Analgesic Properties : Preliminary studies have suggested that the compound may possess analgesic effects. For instance, a study using animal models demonstrated that it could reduce pain responses in formalin tests, indicating its potential as an analgesic agent.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory activity. In models of induced inflammation, it was observed to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its role in modulating inflammatory pathways.
  • Anticancer Potential : The structural components of the compound indicate possible interactions with cancer-related pathways. Research into similar sulfonamide derivatives has shown promise in inhibiting tumor growth and promoting apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have been conducted to investigate the therapeutic potential of this compound:

Study 1: Analgesic Efficacy

A study focused on evaluating the analgesic properties of N-cyclopentyl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide using a formalin test on rats. Results indicated a significant dose-dependent reduction in pain response compared to control groups, emphasizing its potential as an analgesic .

Study 2: Anti-inflammatory Activity

In another study assessing anti-inflammatory effects, the administration of the compound led to notable decreases in pro-inflammatory cytokines during induced inflammation models. This suggests that it may effectively modulate inflammatory pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Indole and Sulfonyl/Acetamide Moieties

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide
  • Structure : Contains an indol-3-yl group connected via an ethyl linker to a propanamide attached to a fluorinated biphenyl.
  • Key Differences: Lacks the sulfonyl group and 4-methylpiperidinyl moiety present in the target compound.
  • Synthesis : Prepared via amide coupling between flurbiprofen and tryptamine, highlighting a simpler synthetic route compared to the multi-step synthesis likely required for the target compound .
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-(1H-indol-3-yl)-N-(pyridin-4-yl)acetamide
  • Structure : Features dual indole moieties and a pyridinyl acetamide.
  • Key Differences : The absence of a sulfonyl group and piperidinyl ring reduces steric hindrance, possibly favoring interactions with planar binding sites. The pyridinyl group may confer hydrogen-bonding capabilities distinct from the cyclopentyl group.
  • Characterization : Purified via silica gel chromatography, a common method shared with the target compound’s analogs .
1-(5-Fluoro-1-((4-iodophenyl)sulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)-ethan-1-one
  • Structure : Contains a sulfonylated indole linked to a piperazine ring substituted with a methoxyphenyl group.
  • Key Differences: The 4-iodophenylsulfonyl group enhances molecular weight and halogen-mediated interactions compared to the target compound’s unsubstituted sulfonyl group.

Analogues with Heterocyclic Amine Substituents

2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide
  • Structure : Utilizes a seven-membered azepane ring instead of 4-methylpiperidine and a sulfanyl (S) linker instead of sulfonyl (SO₂).
  • Key Differences : The sulfanyl group is less electronegative than sulfonyl, reducing electron-withdrawing effects. Azepane’s larger ring size may alter conformational flexibility and receptor binding kinetics compared to the target compound’s piperidine .
2-(4-{2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}-1-piperazinyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
  • Structure : Incorporates a piperazine ring with a dimethylphenyl substituent and an indol-3-yl ethyl group.
  • The ethyl linker between indole and acetamide may reduce rigidity compared to the target compound’s direct sulfonyl linkage .
Melting Points and Solubility
  • Melting points for sulfonamide-containing compounds (e.g., 132–230°C in ) indicate high crystallinity, a trait likely shared by the target compound due to its sulfonyl and acetamide groups. Piperidine/azepane substituents may lower melting points slightly compared to piperazine analogs .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the indole sulfonyl group and N-cyclopentyl substitution. 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .
  • Fourier-Transform Infrared (FTIR) : Identifies sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

How should researchers design experiments to study structure-activity relationships (SAR) of this compound?

Advanced Research Question

  • Fragment-based design : Synthesize analogs by systematically modifying the cyclopentyl, 4-methylpiperidinyl, or indole moieties. Use parallel synthesis to generate libraries .
  • Biological assays : Pair in vitro models (e.g., enzyme inhibition, cell viability) with computational docking (AutoDock, Schrödinger) to correlate structural changes with activity .
  • Statistical Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to optimize synthetic conditions and evaluate multiple variables (e.g., solvent, catalyst) simultaneously .

How can contradictory data in pharmacological assays be analyzed and resolved?

Advanced Research Question

  • Orthogonal validation : Replicate assays using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) to confirm results .
  • Meta-analysis : Aggregate data from multiple studies to identify trends. Use tools like PRISMA guidelines to assess bias and heterogeneity .
  • Error source identification : Investigate batch variability (e.g., compound purity via HPLC), assay conditions (pH, temperature), or biological model limitations (e.g., cell line specificity) .

What computational methods are applicable for predicting interactions with biological targets?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over nanosecond timescales to assess stability (e.g., GROMACS, AMBER) .
  • Quantum Mechanical (QM) Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity .
  • Machine Learning (ML) : Train models on existing SAR data to predict novel analogs’ bioactivity (e.g., Random Forest, SVM classifiers) .

What strategies mitigate side reactions during synthesis?

Basic Research Question

  • Protecting groups : Temporarily shield reactive sites (e.g., indole NH with Boc groups) during sulfonylation .
  • Low-temperature kinetics : Slow addition of electrophiles (e.g., sulfonyl chlorides) at 0–5°C reduces dimerization .
  • Chemoselective catalysts : Use Pd/Cu-mediated cross-coupling to prioritize specific bond formations .

How to validate the compound's purity and stability under various conditions?

Basic Research Question

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC and LC-MS .
  • Accelerated stability testing : Store at 25°C/60% RH and analyze at intervals (0, 1, 3, 6 months) per ICH guidelines .
  • Mass balance analysis : Ensure total impurities (e.g., hydrolyzed byproducts) do not exceed 2% .

What in vitro models are suitable for initial pharmacological testing?

Advanced Research Question

  • Enzyme inhibition assays : Test against kinases (e.g., PI3K) or proteases using fluorescence-based substrates .
  • Cell-based models : Use cancer lines (e.g., HeLa, MCF-7) for cytotoxicity assays (MTT, ATP-lite) .
  • Membrane permeability : Caco-2 monolayers predict intestinal absorption potential .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.